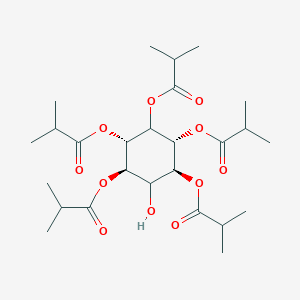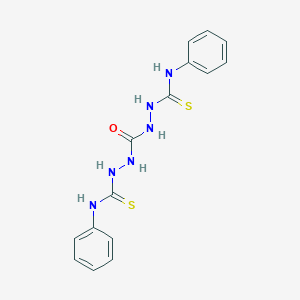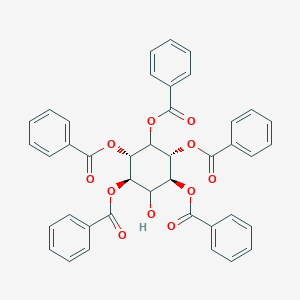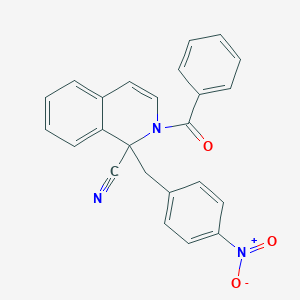
3-(Quinolin-4-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Quinolin-4-yl)prop-2-enoic acid” is a chemical compound with the CAS Number 81124-52-9 . It is a unique chemical that has been used in various research and industrial applications .
Synthesis Analysis
The synthesis of quinoline compounds has been a subject of numerous studies due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of “3-(Quinolin-4-yl)prop-2-enoic acid” consists of a quinoline ring attached to a prop-2-enoic acid group . The molecular weight of this compound is 199.21 .Physical And Chemical Properties Analysis
“3-(Quinolin-4-yl)prop-2-enoic acid” is a solid at room temperature .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Quinoline motifs, such as those found in “3-(Quinolin-4-yl)prop-2-enoic acid”, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Anticancer Activity
Quinoline derivatives have shown potential in anticancer activity. They are present in various therapeutic agents and are being applied to create compounds with wide-ranging pharmacological activities .
Antioxidant Activity
Quinoline-based compounds also exhibit antioxidant activity. This property makes them valuable in the development of drugs that combat oxidative stress, a condition associated with various diseases .
Anti-Inflammatory Activity
The anti-inflammatory activity of quinoline derivatives makes them useful in the treatment of conditions characterized by inflammation .
Antimalarial Activity
Quinoline and its derivatives have been used in the treatment of malaria. Their antimalarial activity has been recognized and utilized in various therapeutic agents .
Anti-SARS-CoV-2 Activity
In the wake of the COVID-19 pandemic, quinoline derivatives have shown potential anti-SARS-CoV-2 activity, making them a focus of research in the development of treatments for the disease .
Antituberculosis Activity
Quinoline-based compounds have demonstrated antituberculosis activity, making them valuable in the fight against tuberculosis .
Industrial Chemistry
Beyond their medicinal applications, quinoline motifs are also important in industrial chemistry. They are involved in various chemical processes, contributing to the development of greener and more sustainable chemical processes .
Safety and Hazards
Direcciones Futuras
The future directions for “3-(Quinolin-4-yl)prop-2-enoic acid” and similar quinoline compounds involve further exploration of their synthesis protocols and their potential biological and pharmaceutical activities . There is a need for more research to understand their mechanisms of action and to develop safer and more efficient synthesis methods .
Propiedades
IUPAC Name |
(E)-3-quinolin-4-ylprop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)6-5-9-7-8-13-11-4-2-1-3-10(9)11/h1-8H,(H,14,15)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCNAOKZXWMIJA-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Quinolin-4-yl)prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-({2-[(benzoylamino)carbothioyl]hydrazino}carbonyl)hydrazino]carbothioyl}benzamide](/img/structure/B515010.png)

![2,3,4,5-Tetrakis[(2,2-dimethylpropanoyl)oxy]-6-hydroxycyclohexyl pivalate](/img/structure/B515013.png)
![(5,5,9,11,11-pentamethyl-3-oxo-1-tricyclo[7.3.1.02,7]tridec-2(7)-enyl) N,N'-diphenylcarbamimidate](/img/structure/B515014.png)



![2-Hydroxy-3,4,5,6-tetrakis[(3-methylbutanoyl)oxy]cyclohexyl 3-methylbutanoate](/img/structure/B515019.png)

![2-(Acetyloxy)-3,4,5,6-tetrakis[(3-methylbutanoyl)oxy]cyclohexyl 3-methylbutanoate](/img/structure/B515021.png)
![2,3,4,5,6-Pentakis[(2,2-dimethylpropanoyl)oxy]cyclohexyl pivalate](/img/structure/B515022.png)

![2-{[2-(3,5-Dibromo-4-hydroxyphenyl)ethyl]amino}naphthoquinone](/img/structure/B515028.png)
![2,5-Bis(acetyloxy)-3,4,6-tris[(2,2-dimethylpropanoyl)oxy]cyclohexyl pivalate](/img/structure/B515035.png)